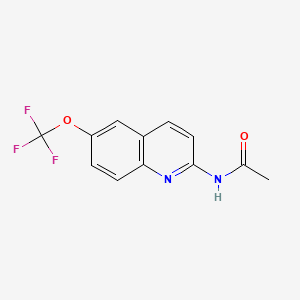
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene: is an organic compound that belongs to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of three benzyloxy groups and two bromine atoms attached to the phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene typically involves multiple steps, including the bromination of phenanthrene and subsequent benzyloxylation. The general synthetic route can be summarized as follows:
Bromination of Phenanthrene: Phenanthrene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Benzyloxylation: The dibromophenanthrene intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy groups at the 1, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 1,5,7-Tris(benzyloxy)phenanthrene.
Substitution: Formation of 1,5,7-Tris(benzyloxy)-2,4-disubstituted phenanthrene derivatives.
Applications De Recherche Scientifique
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups and bromine atoms can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1,5,7-Tris(benzyloxy)phenanthrene: Lacks the bromine atoms, leading to different chemical reactivity and applications.
2,4-Dibromophenanthrene: Lacks the benzyloxy groups, resulting in different physical and chemical properties.
1,5,7-Tris(methoxy)-2,4-dibromophenanthrene: Contains methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene is unique due to the combination of benzyloxy groups and bromine atoms, which impart specific chemical properties and potential applications. The presence of both electron-donating benzyloxy groups and electron-withdrawing bromine atoms allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
88811-89-6 |
|---|---|
Formule moléculaire |
C35H26Br2O3 |
Poids moléculaire |
654.4 g/mol |
Nom IUPAC |
2,4-dibromo-1,5,7-tris(phenylmethoxy)phenanthrene |
InChI |
InChI=1S/C35H26Br2O3/c36-30-20-31(37)35(40-23-26-14-8-3-9-15-26)29-17-16-27-18-28(38-21-24-10-4-1-5-11-24)19-32(33(27)34(29)30)39-22-25-12-6-2-7-13-25/h1-20H,21-23H2 |
Clé InChI |
XPHFWSLKOJDBFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)C=CC4=C3C(=CC(=C4OCC5=CC=CC=C5)Br)Br)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


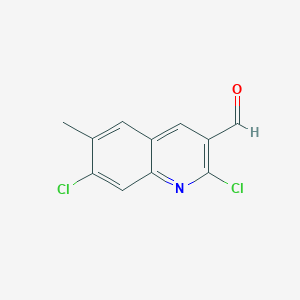
methanone](/img/structure/B14132518.png)
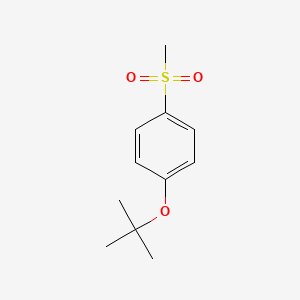
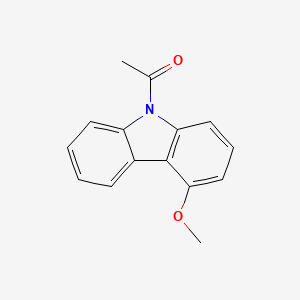
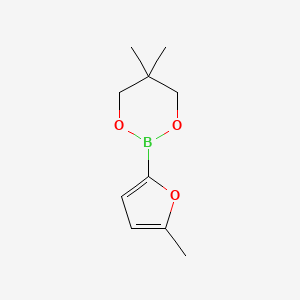
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)

![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
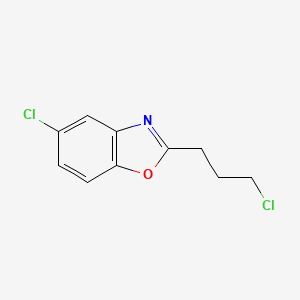
![1-Cyclohexyl-1-azaspiro[4.5]dec-2-en-4-one](/img/structure/B14132584.png)
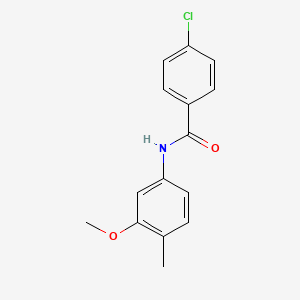
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
